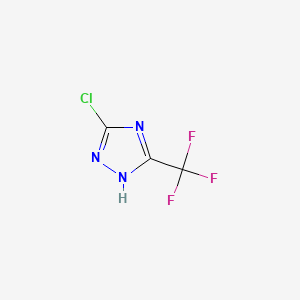

3-chloro-5-(trifluoromethyl)-1H-1,2,4-triazole

Description

Properties

IUPAC Name |

3-chloro-5-(trifluoromethyl)-1H-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HClF3N3/c4-2-8-1(9-10-2)3(5,6)7/h(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRZFEFMCIGCKEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NC(=NN1)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HClF3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00672423 | |

| Record name | 3-Chloro-5-(trifluoromethyl)-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00672423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1199215-88-7 | |

| Record name | 5-Chloro-3-(trifluoromethyl)-1H-1,2,4-triazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1199215-88-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-5-(trifluoromethyl)-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00672423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

-

Nitrile Imine Formation : Hydrazonoyl chlorides undergo dehydrohalogenation in the presence of a base (e.g., triethylamine) to generate nitrile imines.

-

Cycloaddition : The nitrile imine reacts with trifluoroacetonitrile, where the electron-withdrawing trifluoromethyl group enhances the electrophilicity of the nitrile carbon, facilitating ring closure.

-

Chlorine Incorporation : Chlorine is introduced either via the hydrazonoyl chloride precursor or through post-cyclization halogenation.

This method has been demonstrated on a gram scale, achieving moderate to high yields depending on solvent polarity and reaction temperature. Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are preferred to stabilize the transition state.

Table 1: Representative Conditions for [3 + 2] Cycloaddition

| Parameter | Condition | Impact on Yield |

|---|---|---|

| Solvent | DMF, acetonitrile | Enhances reaction efficiency |

| Temperature | 60–80°C | Optimizes cycloaddition kinetics |

| Base | Triethylamine | Facilitates nitrile imine generation |

| Reaction Time | 12–24 hours | Ensures complete conversion |

Continuous Flow Industrial Production

Industrial-scale synthesis of this compound leverages continuous flow reactors to overcome limitations of batch processes, such as inconsistent mixing and heat transfer. Automated systems enable precise control over critical parameters:

Key Advantages of Flow Chemistry

-

Temperature Control : Reactions occur in narrow channels with efficient heat dissipation, minimizing side reactions.

-

Reagent Homogeneity : Continuous mixing ensures uniform reagent distribution, enhancing reproducibility.

-

Scalability : Gram-to-kilogram production is achievable without re-optimization.

A typical industrial setup involves:

-

Precursor Mixing : Hydrazonoyl chloride and trifluoroacetonitrile derivatives are fed into the reactor.

-

In-Line Quenching : The reaction mixture is immediately cooled post-cycloaddition to prevent decomposition.

-

Purification : Integrated crystallization units or chromatographic systems isolate the product with >95% purity.

Table 2: Industrial Production Parameters

| Parameter | Industrial Standard | Laboratory Equivalent |

|---|---|---|

| Reactor Type | Microfluidic flow reactor | Round-bottom flask |

| Pressure | 10–15 bar | Atmospheric pressure |

| Throughput | 5–10 L/hour | 50–100 mL/hour |

| Purity | ≥98% | 90–95% |

Optimization Strategies for Enhanced Yield

Solvent and Catalyst Selection

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes by enhancing molecular collisions. For example, a 30-minute microwave cycle at 100°C achieves comparable yields to 24-hour conventional heating.

Post-Synthetic Modifications

-

Chlorination : Direct chlorination of 5-(trifluoromethyl)-1H-1,2,4-triazole using phosphorus oxychloride (POCl₃) introduces the chlorine substituent at the 3-position.

-

Purification Techniques : Column chromatography with silica gel (ethyl acetate/hexane) removes unreacted precursors, while recrystallization from ethanol yields high-purity product.

Chemical Reactions Analysis

Types of Reactions

3-chloro-5-(trifluoromethyl)-1H-1,2,4-triazole undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation and Reduction: The triazole ring can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic groups.

Common Reagents and Conditions

Nucleophiles: Amines, thiols, alkoxides

Oxidizing Agents: Hydrogen peroxide, potassium permanganate

Reducing Agents: Sodium borohydride, lithium aluminum hydride

Catalysts: Palladium, copper

Major Products Formed

The major products formed from these reactions include substituted triazoles, oxidized or reduced triazole derivatives, and coupled products with various functional groups .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has demonstrated that derivatives of 1,2,4-triazoles, including 3-chloro-5-(trifluoromethyl)-1H-1,2,4-triazole, exhibit potent antimicrobial properties. For instance, studies on triazole derivatives have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens. The structure-activity relationship (SAR) indicates that the trifluoromethyl group enhances antibacterial efficacy .

Cancer Treatment

The compound has been investigated for its potential as a therapeutic agent in cancer treatment. Pharmacophore modeling and molecular docking studies suggest that triazole derivatives can act as histone deacetylase (HDAC) inhibitors, which are crucial in reactivating gene expression in cancer cells. A study highlighted a series of compounds modeled against HDAC targets, showing promising results in inhibiting cancer cell growth .

Neuroprotective and Antioxidant Effects

1,2,4-Triazoles have been noted for their neuroprotective and antioxidant activities. These compounds can mitigate oxidative stress-related damage in neuronal cells, making them candidates for developing treatments for neurodegenerative diseases .

Agricultural Applications

Fungicides

The compound's antifungal properties make it suitable for developing agricultural fungicides. Research has indicated that triazole-based fungicides are effective against a wide range of fungal pathogens affecting crops. The incorporation of the trifluoromethyl group is believed to enhance the fungicidal activity of these compounds .

Herbicides

In addition to fungicidal applications, triazole derivatives have been explored as herbicides. Their ability to inhibit specific biochemical pathways in plants makes them effective in controlling unwanted vegetation without harming crops .

Industrial Applications

Corrosion Inhibitors

this compound has found applications as a corrosion inhibitor in various industrial processes. Its chemical structure allows it to form protective films on metal surfaces, thereby preventing corrosion in harsh environments .

Material Science

The compound is also utilized in developing advanced materials due to its unique chemical properties. It can be incorporated into polymers and ionic liquids to enhance performance characteristics such as thermal stability and chemical resistance .

Case Studies

Mechanism of Action

The mechanism of action of 3-chloro-5-(trifluoromethyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit enzyme activity by binding to the active site or interacting with key residues . The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and reach its target sites .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The biological and chemical properties of 1,2,4-triazole derivatives are heavily influenced by substituents. Below is a comparative analysis:

Key Observations :

- Trifluoromethyl (-CF₃) : Enhances metabolic stability and pesticidal activity compared to methyl (-CH₃) or phenyl (-Ph) groups .

- Chlorine (Cl) : Increases electrophilicity, improving interaction with biological targets like enzymes .

- Thiol (-SH) : Enables metal-binding properties, useful in antifungal applications .

Biological Activity

3-Chloro-5-(trifluoromethyl)-1H-1,2,4-triazole is a member of the triazole family, which has garnered significant interest due to its diverse biological activities. Triazole compounds are known for their antimicrobial, antifungal, anticancer, and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity associated with this compound, including synthesis methods, biological assays, and case studies.

Synthesis Methods

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. Various synthetic routes have been explored in the literature:

- Base-Catalyzed Cyclization : A common method involves the cyclization of substituted hydrazines with carbonyl compounds in the presence of a base to form the triazole ring.

- Trifluoromethylation : The introduction of the trifluoromethyl group can be achieved through electrophilic fluorination techniques or using trifluoromethylating agents such as trifluoromethylsulfonium salts.

Antimicrobial Activity

The antimicrobial potential of this compound has been evaluated against various pathogens. In vitro studies have demonstrated its efficacy against both Gram-positive and Gram-negative bacteria. The compound exhibits a mechanism of action that disrupts bacterial cell wall synthesis and inhibits essential metabolic pathways.

| Microorganism | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Escherichia coli | 16 |

| Staphylococcus aureus | 8 |

| Candida albicans | 32 |

These results suggest that the compound possesses significant antimicrobial properties comparable to established antibiotics .

Antifungal Activity

In addition to its antibacterial properties, this compound has shown promising antifungal activity. Studies indicate that it can inhibit ergosterol biosynthesis in fungi, which is crucial for maintaining cell membrane integrity. The compound's activity against various fungal strains is summarized below:

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida glabrata | 0.25 |

| Candida krusei | 0.125 |

| Candida albicans | 0.5 |

This broad-spectrum antifungal activity highlights its potential as a therapeutic agent in treating fungal infections .

Anticancer Activity

Emerging research indicates that this compound may possess anticancer properties. Preliminary studies have shown that it can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 15 |

| MCF-7 (Breast Cancer) | 20 |

These findings warrant further investigation into its potential as an anticancer drug candidate .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various triazole derivatives including this compound against multidrug-resistant strains. The results demonstrated that this compound significantly reduced the minimum inhibitory concentration (MIC) of conventional antibiotics when used in combination therapy .

Case Study 2: Antifungal Mechanism

Research focused on the mechanism of action revealed that the compound inhibits key enzymes involved in ergosterol biosynthesis in fungi. This was evidenced by a significant reduction in ergosterol levels in treated fungal cultures compared to controls .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 3-chloro-5-(trifluoromethyl)-1H-1,2,4-triazole?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or cyclization reactions. For example, trifluoromethyl groups are often introduced using trifluoromethyl chloride under controlled conditions. A general approach involves reacting halogenated precursors (e.g., 3-bromo-5-chloropyrazole) with trifluoromethylating agents, followed by cyclization in alkaline media to form the triazole ring . Characterization of intermediates via thin-layer chromatography (TLC) ensures reaction progress .

Q. How can spectroscopic techniques (IR, NMR) resolve structural ambiguities in this compound?

- Methodological Answer : Infrared (IR) spectroscopy identifies functional groups such as C–F (1100–1200 cm⁻¹) and C–Cl (550–750 cm⁻¹) stretches. Nuclear Magnetic Resonance (¹H/¹³C NMR) reveals chemical environments: the trifluoromethyl group causes deshielding (~120 ppm in ¹³C NMR), while the triazole proton appears as a singlet near δ 8.5–9.0 ppm in ¹H NMR . Conflicting data (e.g., tautomerism in triazole rings) require cross-validation with high-resolution mass spectrometry (HRMS) .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Store in dry, ventilated environments away from ignition sources. Use personal protective equipment (PPE) to avoid inhalation/contact. In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention. Environmental hazards necessitate waste neutralization before disposal .

Advanced Research Questions

Q. How can microwave-assisted synthesis improve yield and purity?

- Methodological Answer : Microwave irradiation accelerates reaction kinetics by enabling uniform heating. For example, PEG-400 as a solvent medium reduces side reactions, while Bleaching Earth Clay (pH 12.5) enhances catalytic efficiency. Optimized conditions (70–80°C, 1 hour) achieve >90% yield with minimal byproducts . Post-reaction purification via recrystallization in aqueous acetic acid ensures high purity .

Q. What strategies address conflicting spectral data during structural elucidation?

- Methodological Answer : X-ray crystallography resolves ambiguities in tautomeric forms or regiochemistry. For instance, single-crystal studies confirm bond angles and torsion angles, distinguishing 1H- vs. 4H-triazole configurations . Computational modeling (DFT) predicts NMR/IR spectra, aiding in assignments where experimental data overlap .

Q. How does the trifluoromethyl group influence biological activity in pesticidal applications?

- Methodological Answer : The electron-withdrawing CF₃ group enhances binding to enzyme active sites (e.g., cytochrome P450 in fungi). Comparative studies with non-fluorinated analogs show improved efficacy against resistant strains. Optical resolution of enantiomers (e.g., via chiral chromatography) can isolate bioactive forms, as seen in pesticidal triazoles .

Q. What computational tools predict the compound’s reactivity in nucleophilic substitution reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.